
Plasma kallikrein-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calicreína plasmática-IN-4 es un compuesto que se dirige al sistema de calicreína-quinina plasmática, que es una cascada reguladora clave involucrada en el mantenimiento de la presión arterial, la hemostasia, la inflamación y la función renal . Este sistema está compuesto por una serie de serina proteasas, incluida la precalicreína plasmática, que se activa a calicreína plasmática por el factor XIIa . Calicreína plasmática-IN-4 está diseñada para inhibir la actividad de la calicreína plasmática, modulando así los efectos del sistema de calicreína-quinina.
Métodos De Preparación
La síntesis de calicreína plasmática-IN-4 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas generalmente implican el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr el producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Calicreína plasmática-IN-4 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Role in Diabetes and Metabolism
Plasma kallikrein has been implicated in the pathophysiology of diabetes and its complications. Studies have demonstrated that plasma kallikrein activity correlates with the severity of diabetic nephropathy, where lower levels are associated with worse renal function and increased vascular permeability. In diabetic retinopathy, for instance, plasma kallikrein can induce retinal vascular permeability, contributing to diabetic macular edema .
Key Findings:
- Diabetic Nephropathy: Lower plasma kallikrein activity correlates with reduced estimated glomerular filtration rate (eGFR) and more severe diabetic nephropathy .
- Retinal Complications: Intravitreal administration of plasma kallikrein increases retinal vascular permeability, suggesting its role in diabetic eye diseases .
Liver Injury and Fibrosis
Recent research indicates that plasma kallikrein plays a significant role in liver injury and remodeling. It has been shown to promote cell proliferation in hepatocytes under toxic conditions (e.g., carbon tetrachloride exposure), indicating potential applications in liver disease treatments .
Case Study Insights:
- HepG2 Cell Line Studies: Plasma kallikrein treatment led to increased proliferation rates of HepG2 cells under necrotic conditions, highlighting its protective effects against liver damage .
- Gene Expression Modulation: Treatment with plasma kallikrein was associated with upregulation of inflammatory markers and cell proliferation genes, suggesting its involvement in liver regeneration processes .
Coagulation Pathways
Plasma kallikrein is crucial in the coagulation cascade, particularly as an activator of factor XII. It has been shown to support thrombin generation independently of factor XII activation, suggesting that inhibitors like Plasma kallikrein-IN-4 could be valuable in managing coagulation disorders .
Research Highlights:
- Thrombin Generation Studies: Plasma kallikrein deficiency resulted in reduced thrombin generation in contact pathway assays, indicating its central role in coagulation processes .
- Potential Therapeutic Applications: Selective inhibition of plasma kallikrein may provide therapeutic benefits in conditions characterized by excessive coagulation or thrombosis.
Inflammation Regulation
The involvement of plasma kallikrein in inflammatory processes is well-documented. Its ability to generate bradykinin contributes to increased vascular permeability and inflammation, making it a target for anti-inflammatory therapies.
Clinical Implications:
- Vascular Inflammation: Elevated plasma kallikrein levels have been linked to inflammatory conditions, suggesting that inhibitors could mitigate inflammation-related damage .
- Therapeutic Targeting: Targeting the plasma kallikrein-bradykinin system may offer new strategies for treating inflammatory diseases.
Data Summary Table
Application Area | Key Findings | Potential Therapeutic Use |
---|---|---|
Diabetes & Metabolism | Lower activity linked to severe nephropathy; induces retinal permeability | Diabetic complications management |
Liver Injury & Fibrosis | Promotes hepatocyte proliferation; modulates inflammatory gene expression | Liver disease therapies |
Coagulation Pathways | Supports thrombin generation; independent activation mechanisms | Coagulation disorder treatments |
Inflammation Regulation | Increases vascular permeability; linked to inflammatory diseases | Anti-inflammatory drug development |
Mecanismo De Acción
Calicreína plasmática-IN-4 ejerce sus efectos al inhibir la actividad de la calicreína plasmática. La calicreína plasmática es una serina proteasa que escinde el cininógeno de alto peso molecular para liberar bradicinina, un péptido que media varios procesos fisiológicos, incluida la vasodilatación y la inflamación . Al inhibir la calicreína plasmática, la calicreína plasmática-IN-4 reduce la producción de bradicinina y modula los efectos del sistema de calicreína-quinina . Esta inhibición puede ayudar a reducir la inflamación, prevenir la coagulación sanguínea excesiva y regular la presión arterial .
Comparación Con Compuestos Similares
Calicreína plasmática-IN-4 es única en su inhibición específica de la calicreína plasmática. Compuestos similares incluyen otros inhibidores del sistema de calicreína-quinina, como los inhibidores de la calicreína tisular y los antagonistas del receptor de bradicinina . Estos compuestos también modulan los efectos del sistema de calicreína-quinina, pero pueden tener diferentes objetivos y mecanismos de acción. Por ejemplo, los inhibidores de la calicreína tisular se dirigen a la calicreína tisular, que participa en la escisión del cininógeno de bajo peso molecular . Los antagonistas del receptor de bradicinina bloquean la unión de la bradicinina a sus receptores, evitando así sus efectos fisiológicos .
Actividad Biológica
Plasma kallikrein-IN-4 is a compound that plays a significant role in the plasma kallikrein-kinin system (KKS), which is crucial for various physiological processes, including coagulation, inflammation, and blood pressure regulation. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, interactions, and implications in health and disease.
Overview of Plasma Kallikrein
Plasma kallikrein is a serine protease that is derived from its precursor, prekallikrein. It is primarily involved in the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator. The activity of plasma kallikrein is tightly regulated by several inhibitors, including C1-inhibitor and alpha-2-macroglobulin, which prevent excessive activation of the KKS and associated pathological conditions .
The biological activity of this compound can be understood through its interaction with various substrates and inhibitors within the KKS:
- Activation : Plasma kallikrein is activated by factor XIIa and other proteolytic enzymes in response to vascular injury or inflammation. This activation leads to the generation of bradykinin from HK .
- Regulation : The activity of plasma kallikrein is regulated by specific inhibitors. For instance, C1-inhibitor forms complexes with plasma kallikrein, effectively inhibiting its activity. The kinetics of this inhibition are influenced by the concentrations of both kallikrein and its inhibitors in plasma .
Role in Inflammation
Plasma kallikrein has been implicated in inflammatory responses due to its ability to generate bradykinin. Increased levels of bradykinin can lead to vasodilation and increased vascular permeability, contributing to edema and pain during inflammatory processes .
Impact on Diabetic Nephropathy
Recent studies have shown that decreased plasma kallikrein activity correlates with advanced stages of diabetic nephropathy. In a cohort study involving individuals with type 1 diabetes, lower plasma kallikrein levels were associated with reduced estimated glomerular filtration rate (eGFR), suggesting a protective role against kidney damage . This indicates that modulation of plasma kallikrein activity might have therapeutic potential in managing diabetic complications.
Kallikrein-Kinin System Activation in Critical Illness
In critically ill patients, such as those with sepsis or trauma, alterations in plasma kallikrein activity have been observed. Studies indicate that activation of the KKS is associated with poor outcomes in these patients. Serial measurements have shown reduced prekallikrein levels alongside increased plasma kallikrein activity, highlighting its involvement in the pathophysiology of critical illness .
Table 1: Summary of Plasma Kallikrein Activity in Different Conditions
Condition | Plasma Kallikrein Activity | Associated Outcomes |
---|---|---|
Healthy Individuals | Normal | Normal coagulation and inflammatory response |
Type 1 Diabetes | Decreased | Higher risk of diabetic nephropathy |
Sepsis/Trauma | Increased | Poorer clinical outcomes |
Respiratory Distress Syndrome (RDS) | Low but stable | Activation of KKS observed |
Case Studies
Case Study 1: Diabetic Nephropathy
In a study involving 295 individuals with type 1 diabetes, researchers found that lower plasma kallikrein activity was significantly correlated with longer diabetes duration and lower eGFR values. The findings suggest that enhancing plasma kallikrein levels may offer protective benefits against kidney deterioration in diabetic patients .
Case Study 2: Critical Illness
A cohort study on critically ill patients showed serial estimations of plasma prekallikrein levels were consistently low. This reduction was linked to the severity of illness and indicated a potential role for plasma kallikrein as a biomarker for patient prognosis in intensive care settings .
Propiedades
Fórmula molecular |
C22H23N7O |
---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(2-methylquinolin-6-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H23N7O/c1-13-8-21(23)26-15(3)18(13)10-24-22(30)20-12-29(28-27-20)11-16-5-7-19-17(9-16)6-4-14(2)25-19/h4-9,12H,10-11H2,1-3H3,(H2,23,26)(H,24,30) |
Clave InChI |
BYZNGWXDOMLVBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)CN3C=C(N=N3)C(=O)NCC4=C(N=C(C=C4C)N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.